molecular formula C30H56O3 B14536633 Docosyl 4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylate CAS No. 62266-60-8

Docosyl 4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B14536633
CAS No.: 62266-60-8
M. Wt: 464.8 g/mol
InChI Key: NTESZAWIIZSCKE-UHFFFAOYSA-N
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Description

Docosyl 4-methyl-7-oxabicyclo[410]heptane-3-carboxylate is a chemical compound with a complex bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Docosyl 4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylate typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . The compound is then further processed through a series of chemical reactions to achieve the desired structure.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Docosyl 4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Docosyl 4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Docosyl 4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. It can undergo cationic polymerization using thermolatent photoinitiators to form crosslinked insoluble thermosets . This process is crucial for its applications in creating materials with high heat and chemical resistance.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Docosyl 4-methyl-7-oxabicyclo[41

Properties

CAS No.

62266-60-8

Molecular Formula

C30H56O3

Molecular Weight

464.8 g/mol

IUPAC Name

docosyl 4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylate

InChI

InChI=1S/C30H56O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-32-30(31)27-25-29-28(33-29)24-26(27)2/h26-29H,3-25H2,1-2H3

InChI Key

NTESZAWIIZSCKE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C1CC2C(O2)CC1C

Origin of Product

United States

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